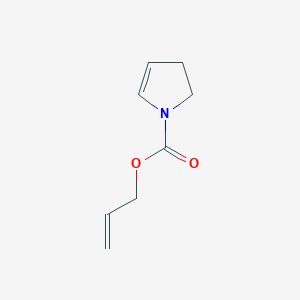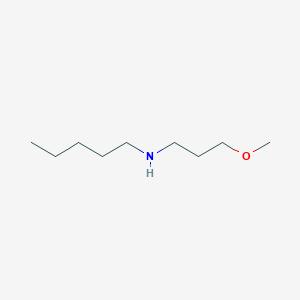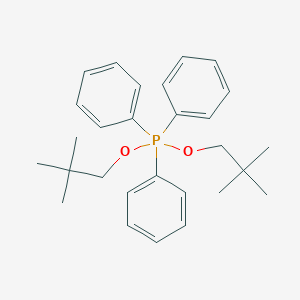
Bis(2,2-dimethylpropoxy)(triphenyl)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,2-dimethylpropoxy)(triphenyl)-lambda~5~-phosphane, commonly known as BTP, is a widely used ligand in coordination chemistry. It is a chelating ligand that has two phosphorus atoms and two oxygen atoms in its backbone. BTP has a unique structure that makes it an attractive choice for many applications, including catalysis, organic synthesis, and material chemistry. In
Applications De Recherche Scientifique
BTP has been widely used in coordination chemistry due to its unique structure and properties. It has been used as a ligand in the synthesis of a variety of metal complexes, including palladium, platinum, and gold complexes. These complexes have been used in catalysis, organic synthesis, and material chemistry.
Mécanisme D'action
The mechanism of action of BTP is not well understood. However, it is believed that the chelating properties of the ligand play a key role in its ability to form stable metal complexes. The two phosphorus atoms in the backbone of the ligand can coordinate with metal ions, while the two oxygen atoms can form hydrogen bonds with the metal ion.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of BTP. However, it has been shown to have low toxicity in animal studies. It is not known if BTP has any significant effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
BTP has several advantages for use in lab experiments. It is a stable and easy-to-handle ligand that can form stable metal complexes. It is also relatively inexpensive and readily available. However, BTP has some limitations. It is not a particularly strong ligand, which can limit its use in certain applications. Additionally, the synthesis of BTP can be challenging, and the product can be difficult to purify.
Orientations Futures
There are several future directions for research on BTP. One area of interest is the synthesis of new BTP derivatives with improved properties. Another area of interest is the use of BTP in new applications, such as in the synthesis of new materials or in catalysis. Additionally, more research is needed to understand the mechanism of action of BTP and its potential effects on human health.
Méthodes De Synthèse
The synthesis of BTP involves the reaction of triphenylphosphine oxide with 2,2-dimethylpropylene oxide. The reaction is typically carried out in the presence of a catalyst, such as trifluoroacetic acid. The product is then purified using standard techniques, such as column chromatography or recrystallization.
Propriétés
Numéro CAS |
105785-75-9 |
|---|---|
Nom du produit |
Bis(2,2-dimethylpropoxy)(triphenyl)-lambda~5~-phosphane |
Formule moléculaire |
C28H37O2P |
Poids moléculaire |
436.6 g/mol |
Nom IUPAC |
bis(2,2-dimethylpropoxy)-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C28H37O2P/c1-27(2,3)22-29-31(30-23-28(4,5)6,24-16-10-7-11-17-24,25-18-12-8-13-19-25)26-20-14-9-15-21-26/h7-21H,22-23H2,1-6H3 |
Clé InChI |
BCVVJYHEDHQGLA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)COP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C)(C)C |
SMILES canonique |
CC(C)(C)COP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C)(C)C |
Synonymes |
BIS(2,2-DIMETHYLPROPOXY)TRIPHENYLPHOSPHORANE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





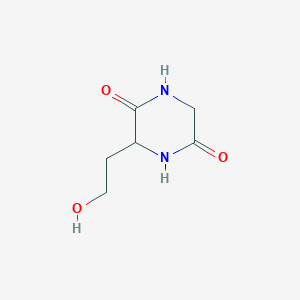
![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B20752.png)

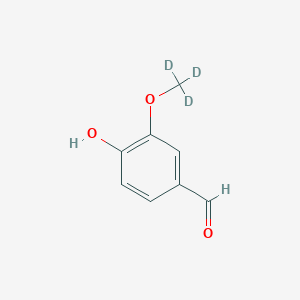
![3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B20759.png)
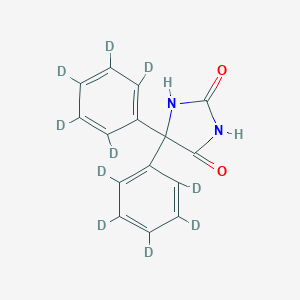


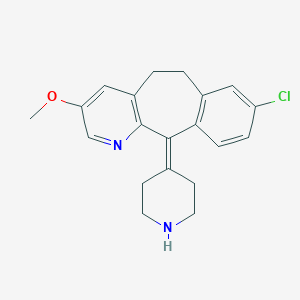
![8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one](/img/structure/B20782.png)
